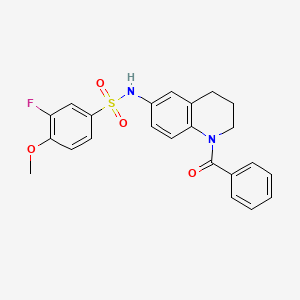

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide

Description

Tetrahydroquinoline Core Optimization

Saturation of the quinoline ring reduces planarity, improving solubility and enabling conformational flexibility for induced-fit binding. Molecular dynamics simulations of analogous compounds reveal that the tetrahydroquinoline scaffold adopts a boat-like conformation when interacting with hydrophobic enzyme pockets, as seen in RORγt inverse agonists. The N1-benzoyl group in this compound serves dual roles: stabilizing the boat conformation through steric hindrance and participating in van der Waals interactions with residues like Phe377 in RORγt.

Sulfonamide Positioning and Electronics

Placement of the sulfonamide at C6 (rather than C7 or C8) minimizes steric clashes in shallow binding sites while allowing hydrogen bonding with catalytic residues. In carbonic anhydrase inhibitors, para-sulfonamide orientation relative to the quinoline ring achieves optimal zinc coordination, as demonstrated by K~i~ values ≤5.5 nM for CA IX. The 3-fluoro-4-methoxybenzene sulfonamide moiety in the subject compound introduces a dipole moment that aligns with active-site electrostatic potentials, enhancing binding entropy.

Table 2: Impact of Substituents on Tetrahydroquinoline-Sulfonamide Activity

Fluorine and Methoxy Synergism

The 3-fluoro-4-methoxy pattern on the benzene sulfonamide exploits halogen bonding (C-F···H-N) and hydrogen bonding (methoxy O···H-O) simultaneously. In MAO-B inhibitors, this combination increases residence time by 3-fold compared to non-fluorinated analogs. Additionally, the methoxy group’s electron-donating effect counterbalances the sulfonamide’s electron-withdrawing nature, optimizing logP values for blood-brain barrier penetration in neurotherapeutic applications.

Hybridization Strategies

Converging quinoline and sulfonamide pharmacophores enables multitarget engagement. For instance, dual MAO/ChE inhibitors achieve synergistic effects by concurrently elevating acetylcholine levels and reducing oxidative stress. This compound’s design likely incorporates similar polypharmacology, with the tetrahydroquinoline moiety interacting with hydrophobic enzyme regions and the sulfonamide coordinating polar active sites. Molecular docking studies of analogous structures show bifurcated hydrogen bonds between the sulfonamide oxygen atoms and catalytic lysine/aspartate residues.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O4S/c1-30-22-12-10-19(15-20(22)24)31(28,29)25-18-9-11-21-17(14-18)8-5-13-26(21)23(27)16-6-3-2-4-7-16/h2-4,6-7,9-12,14-15,25H,5,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYPMEWAUHMGOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline ring. This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The benzoyl group is then introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the tetrahydroquinoline ring in the presence of a Lewis acid catalyst such as aluminum chloride.

The final step involves the introduction of the sulfonamide group. This can be done through a sulfonation reaction, where the benzene ring is treated with a sulfonyl chloride in the presence of a base such as pyridine. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The fluorine and methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Hydroxylated tetrahydroquinoline derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The benzoyl and tetrahydroquinoline groups can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinolinyl Oxamide Derivative (QOD)

The quinolinyl oxamide derivative (QOD), N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide, shares a tetrahydroquinoline scaffold with the target compound. Key differences include:

- Substituents : QOD lacks the benzoyl and sulfonamide groups but incorporates a 1,3-benzodioxolyl moiety and an ethanediamide linker.

- Bioactivity: QOD is a dual inhibitor of FP-2 and FP-3 with reported IC₅₀ values in the nanomolar range. Its activity is attributed to the ethanediamide linker, which may facilitate hydrogen bonding with catalytic cysteine residues .

Indole Carboxamide Derivative (ICD)

The indole carboxamide derivative (ICD), N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide, diverges in core structure (indole vs. tetrahydroquinoline) but retains a sulfonamide-like carboxamide group.

- Functional Groups : ICD’s biphenyl-4-ylcarbonyl group may enhance hydrophobic interactions with enzyme pockets, a feature absent in the target compound.

- Dual Inhibition : Like QOD, ICD inhibits both FP-2 and FP-3, but its indole core likely engages in π-π stacking with aromatic residues in the active site .

Patent-Derived Sulfonamide Analog (Example 53)

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53 in ) shares a sulfonamide-related benzamide group.

Comparative Analysis of Key Features

Mechanistic and Computational Insights

- Molecular Dynamics (MD) Simulations : MD studies on QOD and ICD suggest that dynamic interactions (e.g., hydrogen bonding, hydrophobic packing) are critical for dual FP-2/FP-3 inhibition. The target compound’s sulfonamide group could similarly anchor to catalytic sites, while the 3-fluoro-4-methoxybenzene moiety may enhance solubility and target affinity .

- The tetrahydroquinoline core’s conformational flexibility might necessitate advanced refinement techniques (e.g., SHELXL) for accurate structural determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.